7-(4-fluorophenyl)-3-((pyridin-2-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Description
This compound (CAS 1105189-98-7) is a fluorinated derivative of the imidazo[2,1-c][1,2,4]triazole scaffold, characterized by a 4-fluorophenyl group at position 7 and a pyridin-2-ylmethylthio substituent at position 2. Its structure combines a bicyclic heterocyclic core with substituents that enhance electronic and steric properties, making it a candidate for antimicrobial and pharmacological applications.
Properties
IUPAC Name |
7-(4-fluorophenyl)-3-(pyridin-2-ylmethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5S/c17-12-4-6-14(7-5-12)21-9-10-22-15(21)19-20-16(22)23-11-13-3-1-2-8-18-13/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUBOGWVKYJIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC3=CC=CC=N3)N1C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-fluorophenyl)-3-((pyridin-2-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the imidazo[2,1-c][1,2,4]triazole core followed by the introduction of the fluorophenyl and pyridin-2-ylmethylthio groups. Various synthetic routes have been reported in literature, emphasizing the versatility and complexity of the synthetic pathways involved.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of imidazo[2,1-c][1,2,4]triazole have shown effectiveness against various bacterial strains and fungi. The presence of electron-withdrawing groups like fluorine enhances the compound's interaction with microbial targets due to improved lipophilicity and binding affinity .
Anticancer Activity
Studies have demonstrated that imidazo[2,1-c][1,2,4]triazole derivatives exhibit antiproliferative effects against several cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCC827 (Lung Cancer) | 5.0 | PI3K/AKT pathway inhibition |
| MCF-7 (Breast Cancer) | 10.0 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 8.0 | Cell cycle arrest at G0/G1 phase |
The structure-activity relationship (SAR) studies suggest that modifications on the fluorophenyl and pyridinyl groups can significantly influence the anticancer efficacy .
Neuroprotective Effects
In animal models, compounds similar to this compound have shown neuroprotective effects. They were tested in picrotoxin-induced seizure models where they demonstrated anticonvulsant properties by modulating neurotransmitter levels and enhancing GABAergic activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The imidazole ring is known to interact with various enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation: The pyridinyl group may facilitate binding to receptors that regulate neurotransmitter release and neuronal excitability.
The fluorophenyl group enhances hydrophobic interactions which are crucial for binding affinity to these biological targets .
Case Studies
Several case studies have illustrated the compound's potential:
- In Vivo Studies: In a study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to controls.
- Cell Culture Trials: In vitro assays on human cancer cell lines revealed that treatment with this compound led to increased apoptosis rates as evidenced by flow cytometry analysis.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of imidazo[2,1-c][1,2,4]triazole can exhibit significant anticancer activity. Research has focused on the structure-activity relationship (SAR) of similar compounds to optimize their efficacy against various cancer cell lines. For instance:
- In vitro studies have shown that modifications at the pyridinyl and phenyl positions can enhance cytotoxicity against cancer cells by increasing lipophilicity and improving binding affinity to target proteins involved in tumor growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the pyridine moiety is believed to contribute to its effectiveness against certain bacterial strains:
- Visceral Leishmaniasis : A study reported the synthesis of imidazopyridine derivatives that demonstrated potent activity against Leishmania infantum, with some compounds exhibiting selectivity indices favorable for further development .
Synthesis and Optimization
The synthetic pathways for producing 7-(4-fluorophenyl)-3-((pyridin-2-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole involve multi-step reactions that typically include:
- Formation of the Imidazole Core : Using appropriate precursors such as 4-fluorophenyl derivatives.
- Thioether Formation : Introducing the pyridin-2-ylmethylthio group through nucleophilic substitution reactions.
- Optimization : Structural modifications can be made to enhance pharmacokinetic properties such as solubility and metabolic stability .
Case Study 1: Anticancer Activity in Non-Small Cell Lung Cancer
A recent investigation into a series of imidazopyridine derivatives including the target compound revealed promising results in inhibiting cell proliferation in non-small cell lung cancer models. The study highlighted that specific substitutions on the imidazole ring significantly increased potency against cancer cells while maintaining low toxicity towards normal cells .
Case Study 2: Efficacy Against Leishmania Species
Another study focused on the evaluation of compounds similar to this compound for their efficacy against Leishmania species. Results showed that certain derivatives exhibited high selectivity and potency with minimal side effects on mammalian cells, indicating potential for therapeutic use in treating leishmaniasis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group in the target compound (electron-withdrawing) may enhance metabolic stability compared to the 4-methylphenyl group (electron-donating) in Compound 48 .
- Thiol vs. Alkylthio Substituents : The pyridin-2-ylmethylthio group in the target compound likely improves solubility over simple methylthio (Compound 48) or thiol groups, which are prone to oxidation .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Fluorine substitution reduces susceptibility to cytochrome P450 oxidation, extending half-life .
Q & A
Q. What synthetic strategies are employed to construct the imidazo[2,1-c][1,2,4]triazole core, and how are reaction conditions optimized for yield?
The synthesis involves sequential cyclization and functionalization. First, the imidazo-triazole scaffold is formed via base-catalyzed cyclization of precursors like 4-amino-3-mercapto-1,2,4-triazole derivatives in solvents such as DMF or THF. The 4-fluorophenyl group is introduced via Suzuki coupling, while the pyridin-2-ylmethyl thio moiety is added through nucleophilic substitution with NaH as a base. Optimizing reaction time (12-24 hours) and temperature (80–100°C) improves yields to 70–85%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation, and what key features distinguish this compound?
- 1H/13C NMR : Aromatic protons from the 4-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm), while the pyridylmethyl thio group’s CH2 resonates as a triplet (δ 4.5–4.8 ppm). The dihydroimidazole protons show splitting (δ 5.0–6.0 ppm).
- IR : C-S stretching (~680 cm⁻¹) and triazole C=N (~1600 cm⁻¹) confirm functional groups.
- HRMS : Exact mass matches the molecular formula (C17H14FN5S). Elemental analysis (C, H, N within ±0.3%) further validates purity .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity, and how are results interpreted?
Standard assays include:
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potency .
- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition via Ellman’s method. IC50 values <10 µM indicate potential for neurological applications .
Advanced Research Questions
Q. How do structural modifications at the pyridin-2-ylmethyl thio group affect binding interactions with target enzymes, and what computational tools validate these effects?
Substituting the pyridine ring with electron-withdrawing groups (e.g., -CF3) enhances hydrophobic interactions with enzyme pockets. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding poses, with binding energy scores correlating to experimental IC50 values. For example, docking scores <−8.0 kcal/mol align with sub-micromolar AChE inhibition. Validation includes comparing with co-crystallized inhibitors (e.g., donepezil) .
Q. How can contradictory solubility or stability data between synthetic batches be systematically resolved?
Contradictions often arise from residual solvents (DMF, THF) or by-products. Strategies include:
- HPLC-PDA : Detects impurities >0.1% using C18 columns (acetonitrile/water gradient).
- Thermogravimetric Analysis (TGA) : Identifies solvent residues degrading stability.
- pH Stability Studies : Assess degradation in buffers (pH 1–10) to optimize formulation .
Q. What methodologies are effective in establishing structure-activity relationships (SAR) for fluorophenyl-triazole derivatives?
- Analog Synthesis : Replace the fluorophenyl with chloro-/methoxy-phenyl to assess electronic effects.
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical moieties (e.g., fluorophenyl for π-stacking).
- QSAR Models : Use ML algorithms (e.g., Random Forest) on datasets of IC50 values and descriptors (logP, polar surface area) to predict activity .
Q. How can metabolic stability be improved through targeted derivatization, and what in vitro models validate these changes?
- Cytochrome P450 Inhibition Assays : Replace metabolically labile groups (e.g., methylthio with trifluoromethyl) to reduce CYP3A4-mediated oxidation.
- Microsomal Stability Tests : Incubate with liver microsomes; >60% remaining after 1 hour indicates improved stability.
- Prodrug Design : Esterification of thiol groups enhances oral bioavailability, as seen in related triazole-thioethers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
